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This guide provides a detailed comparison of the novel anaplastic lymphoma kinase (ALK)
tyrosine kinase inhibitor (TKI) NVL-655 and the third-generation ALK TKI lorlatinib. The focus is
on their efficacy, particularly in the context of resistance mutations, brain metastasis, and
selectivity. The information is compiled from preclinical and emerging clinical data to offer an
objective overview for the scientific community.

Introduction

Anaplastic lymphoma kinase (ALK) rearrangements are key oncogenic drivers in a subset of
non-small cell lung cancer (NSCLC) and other malignancies. While several generations of ALK
TKIs have been developed, the emergence of resistance mutations and the challenge of brain
metastases remain significant clinical hurdles. Lorlatinib, a third-generation ALK TKI, has
shown efficacy against a broad range of ALK mutations. However, resistance to lorlatinib, often
through compound mutations, inevitably develops. NVL-655 is a next-generation, brain-
penetrant ALK-selective TKI designed to overcome the limitations of currently available ALK
inhibitors by targeting a wide spectrum of single and compound ALK resistance mutations while
avoiding off-target effects associated with TRK inhibition.[1][2]

Mechanism of Action and Selectivity

Both NVL-655 and lorlatinib are potent inhibitors of ALK and its oncogenic variants. However,
NVL-655 was specifically designed to be highly selective for ALK over the structurally related

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1329299?utm_src=pdf-interest
https://aacrjournals.org/cancerdiscovery/article/14/12/2367/750130/NVL-655-Is-a-Selective-and-Brain-Penetrant
https://www.prnewswire.com/news-releases/preliminary-phase-1-dose-escalation-data-from-alkove-1-trial-of-nvl-655-demonstrated-activity-in-heavily-pre-treated-patients-with-alk-positive-nsclc-and-an-alk-selective-trk-sparing-safety-profile-301947347.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

tropomyosin receptor kinase (TRK) family.[2] Inhibition of TRK by drugs like lorlatinib is
associated with neurological side effects.[3] Preclinical studies have demonstrated that NVL-
655 has a significantly better selectivity profile, potentially leading to a more favorable safety
profile with fewer TRK-related central nervous system (CNS) adverse events.[2][3] In
recombinant enzyme assays, NVL-655 inhibited only 5 other kinases by more than 50% within
a 10-fold IC50 range for ALK, highlighting its high selectivity.[4]
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Caption: ALK signaling pathway and points of inhibition by NVL-655 and lorlatinib.

Preclinical Efficacy

A substantial body of preclinical evidence highlights the superior potency of NVL-655 against a
wider range of ALK mutations compared to lorlatinib, particularly the G1202R solvent front
mutation and compound mutations that confer resistance to lorlatinib.

In Vitro Activity

In cellular viability assays, NVL-655 has demonstrated significantly greater potency than
lorlatinib against cell lines harboring various ALK mutations.
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Cell Line /| Mutation  NVL-655 IC50 (nM)

Fold Improvement

Lorlatinib IC50 (nM) (Lorlatinib/NVL-

655)

ALK Wild-Type

Karpas299 (NPM1-

< 1.1 (average
ALK) ( ge)

NCI-H3122 (EML4-

< 1.1 (average
ALK v1) ( ge)

Single Mutations

Ba/F3 EML4-ALK
G1202R

0.9

51

57

YU-1077 (EML4-ALK
v3 G1202R)

>10

>10

Compound Mutations

Ba/F3 EML4-ALK
G1202R/L1196M

<10

Ba/F3 EML4-ALK
G1202R/G1269A

Data compiled from multiple preclinical studies.[4][5][6][7]

In Vivo Antitumor Activity

In murine xenograft models, NVL-655 has shown robust antitumor activity, inducing tumor

regression in models with wild-type ALK, single mutations, and compound mutations.
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Xenograft NVL-655 Lorlatinib
ALK Status Outcome
Model Treatment Treatment
Lu-01-0015 Both induced
HIP1-ALK (WT) 1.5 mg/kg, BID 5 mg/kg, BID ,
(PDX) regression
EML4-ALK v1 Both induced
NCI-H3122 1.5 mg/kg, BID 5 mg/kg, BID )
(WT) regression

G1202R Model

G1202R single

NVL-655 showed

mutation superior activity
G1202R G1202R
NVL-655 showed

Compound compound - - ] o

_ ] superior activity
Mutation Model mutations
YU-1077 EML4-ALK v3 Rapid tumor

) 0.5 & 1.5 mg/kg - )

(Intracranial) G1202R regression

BID: twice daily. PDX: Patient-Derived Xenograft. Data from multiple preclinical studies.[1][5][6]

[7]

In a head-to-head comparison in a patient-derived model with an ALK G1202R mutation, NVL-

655 at <10 nM fully inhibited ALK signaling, whereas lorlatinib required 2100 nM to achieve

similar inhibition.[7] Furthermore, NVL-655 demonstrated high intracranial activity in a mouse
model with brain tumors bearing the ALK G1202R mutation.[7]

Clinical Efficacy

Preliminary data from the Phase 1/2 ALKOVE-1 clinical trial (NCT05384626) of NVL-655 have
shown encouraging activity in heavily pretreated patients with advanced ALK-positive NSCLC,

many of whom had previously progressed on lorlatinib.
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Overall Response Rate

Patient Population NVL-655 Dose
(ORR)
All evaluable patients (n=103) All doses 38%
Patients at RP2D (n=39) Recommended Phase 2 Dose 38%
Patients with G1202R mutation
All doses 69%

(n=32)

Patients with G1202R mutation
at RP2D (n=14)

Recommended Phase 2 Dose 71%

Response-evaluable patients

) All dose levels 39% (all partial responses)
(n=51, earlier data cutoff)
Patients treated at =50 mg )
) ) =50 mg daily 44%
daily (n=41, earlier data cutoff)
Patients post-lorlatinib (n=29, )
15-150 mg once daily 41%

earlier data cutoff)

Data from the ALKOVE-1 study as presented at ESMO Congress 2024 and earlier data
releases.[2][8][9]

Durable responses have been observed, including intracranial responses in patients who had
previously progressed on lorlatinib.[3][8] The median duration of response across all doses was
14.4 months, with 78% of responses lasting 6 months or longer.[8] For patients pretreated with
lorlatinib, the median duration of response was 9 months.[3] In May 2024, the FDA granted
Breakthrough Therapy Designation to NVL-655 for patients with locally advanced or metastatic
ALK-positive NSCLC who have previously received two or more ALK TKIls, based on these
preliminary findings.[8][9]

Experimental Protocols
Preclinical In Vitro Assays

o Cell Viability Assays: Cancer cell lines harboring various ALK fusions and mutations were
treated with increasing concentrations of NVL-655 or lorlatinib for a specified period (e.g., 72

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.prnewswire.com/news-releases/preliminary-phase-1-dose-escalation-data-from-alkove-1-trial-of-nvl-655-demonstrated-activity-in-heavily-pre-treated-patients-with-alk-positive-nsclc-and-an-alk-selective-trk-sparing-safety-profile-301947347.html
https://www.onclive.com/view/nvl-655-shows-strong-efficacy-in-heavily-pretreated-alk-nsclc
https://www.onclive.com/view/fda-grants-breakthrough-therapy-designation-to-nvl-655-for-pretreated-alk-nsclc
https://www.ilcn.org/novel-alk-selective-tki-looks-promising-based-on-findings-from-alkove-1-trial/
https://www.onclive.com/view/nvl-655-shows-strong-efficacy-in-heavily-pretreated-alk-nsclc
https://www.onclive.com/view/nvl-655-shows-strong-efficacy-in-heavily-pretreated-alk-nsclc
https://www.ilcn.org/novel-alk-selective-tki-looks-promising-based-on-findings-from-alkove-1-trial/
https://www.onclive.com/view/nvl-655-shows-strong-efficacy-in-heavily-pretreated-alk-nsclc
https://www.onclive.com/view/fda-grants-breakthrough-therapy-designation-to-nvl-655-for-pretreated-alk-nsclc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

hours). Cell viability was assessed using standard methods like CellTiter-Glo. IC50 values,
the concentration of the drug that inhibits cell growth by 50%, were then calculated.

Kinase Inhibition Assays: Recombinant ALK and other kinase enzymes were used to
determine the inhibitory activity of the compounds. The Kiapp (apparent inhibitor constant)
was measured in the presence of ATP to assess potency and selectivity.

Signaling Pathway Analysis (Western Blotting): Cells were treated with the inhibitors for a
short duration, followed by lysis and protein extraction. Western blotting was used to detect
the phosphorylation status of ALK and downstream signaling proteins such as ERK and S6
to confirm on-target pathway inhibition.

Preclinical In Vivo Studies

Subcutaneous Xenograft Models: Human cancer cell lines or patient-derived tumor
fragments were implanted subcutaneously into immunocompromised mice. Once tumors
reached a specified size, mice were randomized to receive vehicle control, NVL-655, or
lorlatinib orally. Tumor volumes were measured regularly to assess antitumor activity.

Intracranial Xenograft Models: To evaluate brain penetrance and efficacy against CNS
metastases, cancer cells were implanted directly into the brains of mice. Tumor growth was
monitored by magnetic resonance imaging (MRI), and survival was a key endpoint.

Clinical Trial (ALKOVE-1)

The ALKOVE-1 trial is a Phase 1/2, first-in-human study of NVL-655 in patients with advanced
ALK-positive NSCLC and other solid tumors.[10]

Phase 1 (Dose Escalation): The primary objectives were to evaluate the safety and
tolerability of NVL-655, determine the recommended Phase 2 dose (RP2D), and identify the
maximum tolerated dose (MTD).[9]

Phase 2 (Dose Expansion): Patients are enrolled in specific cohorts based on their prior
treatment history, including cohorts for patients who have received prior second-generation
ALK TKIls and those who have received lorlatinib.[10][11]

Efficacy Assessment: Tumor responses are evaluated according to RECIST 1.1 criteria.[9]
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Experimental Workflow for TKI Evaluation
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Caption: A generalized workflow for the evaluation of a novel TKI like NVL-655.

Conclusion

NVL-655 is a promising next-generation ALK TKI with a distinct preclinical profile compared to
lorlatinib. Its high potency against a broad range of ALK resistance mutations, including those
that confer resistance to lorlatinib, combined with its brain penetrance and selectivity over TRK
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kinases, addresses key unmet needs in the treatment of ALK-positive cancers.[1][6] Preliminary
clinical data from the ALKOVE-1 trial support these preclinical findings, demonstrating
encouraging and durable responses in a heavily pretreated patient population.[3][8] As further
clinical data emerge, the role of NVL-655 in the treatment landscape for ALK-positive
malignancies will become clearer, potentially offering a significant advancement for patients
who have exhausted other therapeutic options.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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